molecular formula C24H21N3O2 B2625068 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline CAS No. 1903479-34-4

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline

Cat. No.: B2625068
CAS No.: 1903479-34-4
M. Wt: 383.451
InChI Key: UBWPJWKTECEOMO-UHFFFAOYSA-N
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Description

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a quinoline derivative characterized by a pyrrolidin-3-yl-oxy linker at the quinoline’s 2-position. This linker is further substituted with a benzoyl group bearing a 1H-pyrrol-1-yl moiety at the para position.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-24(19-7-10-20(11-8-19)26-14-3-4-15-26)27-16-13-21(17-27)29-23-12-9-18-5-1-2-6-22(18)25-23/h1-12,14-15,21H,13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWPJWKTECEOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrrolidinyl and pyrrolyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could bind to a receptor and modulate its activity, thereby influencing cellular processes.

Comparison with Similar Compounds

Key Observations:

Linker Flexibility: The target compound’s pyrrolidin-3-yl-oxy linker provides conformational flexibility compared to PF9’s rigid phenoxymethyl group. This may influence binding kinetics in biological targets.

Aromatic Substituents : The 1H-pyrrol-1-yl benzoyl group introduces electron-rich aromaticity, contrasting with PF9’s pyridine-pyrazole system, which may enhance π-π stacking or metal coordination.

Substitution Patterns : The 6-chloro derivative emphasizes halogen and amine substitutions, favoring solubility and hydrogen-bonding interactions, whereas the target compound prioritizes aromatic bulk.

Research Findings on Analogous Compounds

PF9 ()

PF9’s pyrazole-pyridine motif is structurally distinct but shares the quinoline core with the target compound. Pyrazole derivatives are often associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting that the target compound’s pyrrol-1-yl group could similarly modulate enzyme activity .

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline ()

This compound’s commercial availability in multi-kilogram batches highlights its utility as a synthetic intermediate. Its chloro and piperidine/pyrrolidine groups enhance solubility in polar solvents, a feature that the target compound may lack due to its hydrophobic benzoyl-pyrrole substituent .

Biological Activity

The compound 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure

The molecular formula of this compound is C18H19N5OC_{18}H_{19}N_{5}O, with a molecular weight of approximately 321.4 g/mol. The compound features a quinoline core linked to a pyrrolidinyl group and a benzoyl moiety, which enhances its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Anticancer Properties : Certain derivatives have shown significant activity against various cancer cell lines.
  • Antimicrobial Activity : Compounds containing pyrrole and quinoline structures have been reported to possess antibacterial and antifungal properties.
  • Apoptosis Induction : Some analogs have been identified as apoptosis inducers in cancer cells through caspase activation pathways.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Caspase Activation : Similar compounds have been shown to induce apoptosis by activating caspases, leading to programmed cell death.
  • Inhibition of Tubulin Polymerization : Some analogs inhibit tubulin polymerization, disrupting microtubule dynamics and affecting cell division.
  • Antimicrobial Mechanisms : The presence of the triazole ring may enhance the compound's ability to disrupt bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications in the benzoyl group significantly impact the compound's efficacy. For instance, substituents at the 4-position of the benzoyl group can enhance anticancer activity, while different substituents on the pyrrolidine ring can alter pharmacological profiles.

Compound NameStructure FeaturesBiological Activity
5-(pyrrolidin-1-yl)-2H-1,2,3-triazoleContains a pyrrolidine and triazoleKnown for anticancer properties
4-amino-5-(4-chlorophenyl)-triazolesTriazole ring with amino substitutionExhibits significant antimicrobial activity
Benzothiazinone derivativesIncorporates benzothiazinone with triazoleBroad spectrum antibacterial activity

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Activity : In vitro studies demonstrated that certain quinoline derivatives exhibited low nanomolar EC50 values against human breast cancer cells (T47D) and colon cancer cells (HCT116), indicating potent anticancer effects .
  • Antimicrobial Studies : Compounds structurally related to this compound have shown effective inhibition against pathogenic strains such as Pseudomonas aeruginosa and Klebsiella pneumonia, suggesting potential for development as antimicrobial agents .

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